molecular formula C22H24BrCl2N5O2 B609182 MLS-2064 CAS No. 906660-74-0

MLS-2064

Cat. No.: B609182
CAS No.: 906660-74-0
M. Wt: 541.271
InChI Key: JXVVUJJCDZDPLO-CRNVARIRSA-N
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Description

MLS-2064 (CAS 1046861-20-4) is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure includes a phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Key physicochemical properties include:

  • Log Po/w (partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble."
  • Pharmacokinetic properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a synthetic accessibility score of 2.07, suggesting straightforward laboratory synthesis .

This compound is synthesized via palladium-catalyzed coupling in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst . Its boronic acid functional group enables applications in medicinal chemistry and materials science, particularly in constructing complex organic molecules.

Properties

CAS No.

906660-74-0

Molecular Formula

C22H24BrCl2N5O2

Molecular Weight

541.271

IUPAC Name

(3Z)-7-Bromo-3-[(3E)-1,3-dihydro-3-[[2-(1-piperazinyl)ethoxy]imino]-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one dihydrochloride

InChI

InChI=1S/C22H22BrN5O2.2ClH/c23-16-6-3-5-15-18(22(29)26-19(15)16)21-20(14-4-1-2-7-17(14)25-21)27-30-13-12-28-10-8-24-9-11-28;;/h1-7,24-25H,8-13H2,(H,26,29);2*1H/b21-18-,27-20+;;

InChI Key

JXVVUJJCDZDPLO-CRNVARIRSA-N

SMILES

O=C1NC2=C(C=CC=C2Br)/C1=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MLS-2064

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MLS-2064 belongs to the arylboronic acid family. Below is a comparison with two structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison
Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 219.25 g/mol 254.32 g/mol
Log Po/w (XLOGP3) 2.15 2.02 2.78
Solubility 0.24 mg/mL 0.31 mg/mL 0.18 mg/mL
Synthetic Accessibility 2.07 1.92 2.25
Key Functional Groups Boronic acid, Br, Cl Boronic acid, Br, Cl Boronic acid, Br, 2×Cl

Key Findings :

Lipophilicity : this compound exhibits intermediate Log P values compared to its analogs, balancing solubility and membrane permeability.

Substituent Effects : Additional chlorine atoms in (6-Bromo-2,3-dichlorophenyl)boronic acid increase molecular weight and Log P but reduce solubility.

Synthetic Utility : All three compounds are accessible via palladium catalysis, but this compound’s moderate synthetic accessibility score (2.07) makes it preferable for scalable production .

Comparison with Functionally Similar Compounds

This compound is functionally comparable to compounds used in drug discovery and catalysis. For example, CAS 20358-06-9 (C₇H₅FN₂S), a fluorinated thiophene derivative, shares overlapping applications in medicinal chemistry despite structural differences .

Table 2: Functional Comparison with CAS 20358-06-9
Property This compound CAS 20358-06-9 (C₇H₅FN₂S)
Molecular Weight 235.27 g/mol 168.19 g/mol
Log Po/w (XLOGP3) 2.15 2.13
Solubility 0.24 mg/mL 0.249 mg/mL
Bioactivity No CYP inhibition CYP1A2 inhibitor
Applications Cross-coupling reactions Enzyme inhibition, metabolic studies

Key Findings :

Bioactivity : Unlike this compound, CAS 20358-06-9 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism, highlighting its role in pharmacokinetic studies .

Structural Flexibility : this compound’s boronic acid group enables covalent bonding in catalysis, whereas CAS 20358-06-9’s thiophene and fluorine groups enhance electronic interactions in enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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MLS-2064
Reactant of Route 2
Reactant of Route 2
MLS-2064

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